3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide
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Overview
Description
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a nitro group, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyano-substituted aromatic compound and a nitro-substituted quinoline derivative can yield the desired product through a series of intermediate steps, including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The nitro and cyano groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-methoxyphenyl derivatives: These compounds share structural similarities but differ in functional groups and substitution patterns.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and exhibit different chemical properties.
Aminoquinoline derivatives: Formed through reduction reactions, these compounds have distinct biological activities.
Uniqueness
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by various modifications to introduce the cyano and nitro groups. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₄O₃ |
Molecular Weight | 298.30 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
The compound exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has shown promise in anti-inflammatory applications. It was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Results from Anti-inflammatory Studies
The following table summarizes the results of anti-inflammatory assays:
Treatment | NO Production (µM) |
---|---|
Control | 25 |
Compound (10 µM) | 10 |
Compound (50 µM) | 5 |
These findings suggest that higher concentrations of the compound significantly reduce NO production, implicating its role in modulating inflammatory responses.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF7 | 15 |
A549 | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells.
- Antibacterial Mechanism : The structural features allow interaction with bacterial DNA or essential proteins, leading to growth inhibition.
Properties
CAS No. |
915369-17-4 |
---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-cyano-N,N-dimethyl-6-nitro-4-oxo-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c1-16(2)13(19)10-4-8(17(20)21)3-9-11(10)15-6-7(5-14)12(9)18/h3-4,6H,1-2H3,(H,15,18) |
InChI Key |
YBUVHLGYXZCOKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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